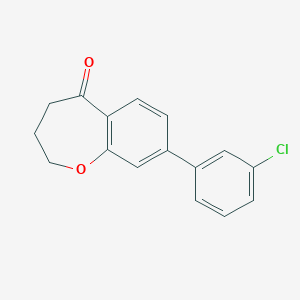

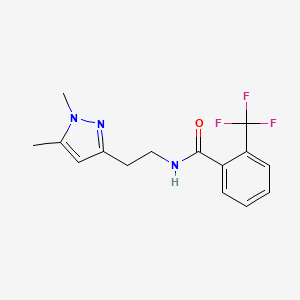

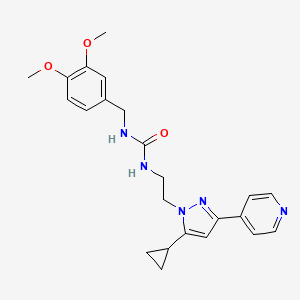

8-(3-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(3-Chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one, also known as Venlafaxine, is a chemical compound that is commonly used in the treatment of depression and anxiety disorders. Venlafaxine belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are a type of antidepressant medication that works by increasing the levels of certain neurotransmitters in the brain.

Scientific Research Applications

Synthesis and Pharmacological Properties

A study detailed the synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines from 2,3-diaminophenol and ketones, highlighting the influence of aryl substituents on the benzoxazepine/benzodiazepine ratio. Compounds were evaluated for antioxidant activity and lipid peroxidation inhibition, with specific compounds demonstrating potent inhibitory effects (Neochoritis et al., 2010).

Enzyme Inhibition

The (3,5-trans)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid derivatives were identified as potent squalene synthase inhibitors. A series of (4,1-benzoxazepin-3-ylidene)acetic acid derivatives were synthesized and evaluated for their inhibition of rat and human squalene synthase, showing the (E)-isomers exhibited potent inhibitory activity (Miki et al., 2002).

Receptor Interactions

Design and synthesis of novel 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives as candidates for benzodiazepine receptor agonists were reported. Pharmacological evaluation showed significant anticonvulsant activity for compounds with amino and hydroxyl substituents on the oxadiazole ring, indicating their interaction with benzodiazepine receptors (Faizi et al., 2012).

Analytical and Diagnostic Applications

A high-performance liquid chromatographic assay for chlorophenoxy herbicides and benzonitrile herbicides was developed, aiding in the diagnosis of acute poisoning. This demonstrates the importance of analytical techniques in understanding the behavior and impact of such compounds in biological systems (Flanagan & Ruprah, 1989).

Surface Interaction Studies

The interaction between a 2-chlorophenol molecule and the Cu(111) surface was investigated using density functional theory, providing insights into the catalyzed formation of dioxin compounds on copper surfaces. This study highlights the significance of understanding surface interactions for environmental and catalytic applications (Altarawneh et al., 2008).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Mode of Action

For instance, quinoline derivatives have been shown to inhibit the activity of various enzymes, thereby affecting cellular processes .

Biochemical Pathways

For example, quinoline derivatives have been found to inhibit several enzymes, potentially affecting multiple biochemical pathways .

Result of Action

For instance, quinoline derivatives have been shown to inhibit the activity of various enzymes, potentially affecting cellular processes .

properties

IUPAC Name |

8-(3-chlorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c17-13-4-1-3-11(9-13)12-6-7-14-15(18)5-2-8-19-16(14)10-12/h1,3-4,6-7,9-10H,2,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQFOMCFNAMQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=C(C=C2)C3=CC(=CC=C3)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)

![1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2933195.png)

![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)

![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)

![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)

![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)